molecular formula C8H7IO2 B3040285 2'-Hydroxy-6'-iodoacetophenone CAS No. 1823330-79-5

2'-Hydroxy-6'-iodoacetophenone

Cat. No.: B3040285
CAS No.: 1823330-79-5
M. Wt: 262.04 g/mol
InChI Key: CLUQBGAEDIEAHI-UHFFFAOYSA-N
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Description

2'-Hydroxy-6'-iodoacetophenone is an organic compound characterized by the presence of a hydroxyl group (-OH) and an iodine atom (I) attached to an acetophenone backbone

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized by the direct halogenation of 2'-hydroxyacetophenone using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl).

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2'-iodophenol with acetyl chloride in the presence of an aluminum chloride catalyst.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of 2'-hydroxyacetophenone.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: 2'-Hydroxyacetophenone and other reduced derivatives.

  • Substitution: Amines, alkylated products, and other substituted derivatives.

Scientific Research Applications

2'-Hydroxy-6'-iodoacetophenone has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2'-Hydroxy-6'-iodoacetophenone exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2'-Hydroxy-6'-iodoacetophenone is similar to other halogenated acetophenones, such as 2'-chloro-6'-iodoacetophenone and 2'-bromo-6'-iodoacetophenone. its unique combination of hydroxyl and iodine groups imparts distinct chemical properties and reactivity. These differences make it particularly valuable in specific applications where its unique characteristics are advantageous.

Properties

IUPAC Name

1-(2-hydroxy-6-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUQBGAEDIEAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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